2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of triazole chemistry, which began with the pioneering work of Bladin in 1885 who first coined the term "triazole" to describe five-membered three nitrogen-containing heterocyclic aromatic ring systems. The discovery of triazole's versatile chemistry was followed by gradual development that accelerated significantly with the establishment of convenient synthetic techniques and recognition of their biological interactions. The specific compound under investigation was first documented in chemical databases in 2005, as evidenced by its creation date in PubChem, marking its entry into the scientific literature as a compound of potential research interest.
The evolution of triazole derivatives gained substantial momentum following the discovery of antifungal activities of azole derivatives in 1944, which led to the development of clinically significant drugs such as fluconazole, itraconazole, voriconazole, and posaconazole. This historical progression established the foundation for exploring more complex triazole structures, including compounds with sulfanyl linkages and varied substituents. The synthesis and characterization of this compound represents a continuation of this research trajectory, building upon decades of accumulated knowledge regarding triazole chemistry and its applications in medicinal chemistry.
The compound's emergence in scientific databases during the early 21st century coincides with the period of intensified research into heterocyclic compounds and their derivatives, driven by the need for novel therapeutic agents with improved efficacy and reduced side effects. The structural complexity of this particular triazole derivative reflects advances in synthetic methodologies that enable the construction of sophisticated molecular architectures incorporating multiple functional groups and stereochemical elements.
Classification within Triazole Derivatives
This compound belongs to the 1,2,4-triazole subfamily of nitrogen-containing heterocyclic compounds, distinguished from its isomeric counterpart, 1,2,3-triazole, by the specific positioning of nitrogen atoms within the five-membered ring structure. The 1,2,4-triazole core structure is characterized by a planar molecular geometry with carbon-nitrogen and nitrogen-nitrogen distances falling within a narrow range of 136-132 picometers, consistent with aromatic character. This compound specifically represents a 4H-1,2,4-triazole tautomer, which exists in rapid equilibrium with the 1H-1,2,4-triazole form, though the 1H tautomer is generally more stable.
Within the broader classification system, this compound can be categorized as a sulfanyl-substituted triazole derivative bearing an acetic acid functional group. The presence of the sulfanyl linkage at position 3 of the triazole ring places it within a specialized subset of triazole derivatives that have demonstrated significant biological activities, particularly in antimicrobial applications. The compound's structural features include a benzyl substituent at position 4 and a cyclopropyl group at position 5 of the triazole ring, creating a unique substitution pattern that influences its chemical and biological properties.
Table 1: Structural Classification of this compound
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Class | Heterocyclic Compound | Five-membered ring with three nitrogen atoms |
| Secondary Class | 1,2,4-Triazole Derivative | Nitrogen atoms at positions 1, 2, and 4 |
| Tertiary Class | Sulfanyl-substituted Triazole | Sulfur-containing linkage at position 3 |
| Quaternary Class | Acetic Acid Derivative | Carboxylic acid functional group |
| Molecular Formula | C14H15N3O2S | 289.35 g/mol molecular weight |
The compound's amphoteric nature, characteristic of triazole derivatives, enables both protonation and deprotonation in aqueous solutions, with the neutral triazole molecule exhibiting a pKa value around 10.26, similar to unsubstituted 1,2,4-triazole. This chemical behavior is significant for its potential biological interactions and pharmaceutical applications.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its incorporation of multiple pharmacologically relevant structural elements within a single molecular framework. The 1,2,4-triazole core serves as a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs including antifungal agents, antiviral compounds, and anticancer therapeutics. The versatility of triazole derivatives in accommodating diverse substituents around the core structure enables the construction of novel bioactive molecules with tailored properties for specific therapeutic applications.
From an organic chemistry perspective, the compound represents a sophisticated synthetic target that challenges conventional methodologies for constructing complex heterocyclic systems. The synthesis of such compounds typically involves multi-step procedures incorporating cyclization reactions, functional group transformations, and careful control of regioselectivity. The presence of the cyclopropyl group adds an additional layer of synthetic complexity, as cyclopropyl-containing compounds often require specialized synthetic approaches to achieve the desired substitution patterns while maintaining structural integrity.
Table 2: Medicinal Chemistry Significance Indicators
| Structural Feature | Medicinal Chemistry Relevance | Potential Applications |
|---|---|---|
| 1,2,4-Triazole Core | Established pharmacophore | Antifungal, antibacterial, anticancer |
| Sulfanyl Linkage | Enhanced membrane permeability | Improved bioavailability |
| Cyclopropyl Group | Metabolic stability | Resistance to enzymatic degradation |
| Benzyl Substituent | Hydrophobic interactions | Target protein binding |
| Acetic Acid Moiety | Hydrogen bonding capacity | Receptor specificity |
The compound's structural features align with established structure-activity relationships observed in bioactive triazole derivatives. Research has demonstrated that the position and nature of substituents on the triazole ring significantly influence antimicrobial activity, with electron-rich heterocyclic fragments or cycloalkyl groups at position 3 enhancing antibacterial effects. The benzyl and cyclopropyl substitution pattern in this compound potentially contributes to enhanced biological activity through favorable interactions with target proteins and improved pharmacokinetic properties.
In medicinal chemistry applications, triazole derivatives have shown comprehensive biological activities including anti-inflammatory, anticonvulsant, hypoglycemic, antitubercular, anxiolytic, antimicrobial, antitumor, and anticancer properties. The specific structural modifications present in this compound position it as a potential candidate for further development in these therapeutic areas, particularly given the growing need for novel antimicrobial agents to address resistance issues.
Research Objectives and Scientific Relevance
The research objectives surrounding this compound encompass multiple dimensions of scientific inquiry, reflecting the compound's potential contributions to advancing knowledge in synthetic chemistry, pharmacology, and drug discovery. Primary research objectives focus on elucidating the compound's synthetic accessibility through various methodological approaches, characterizing its physicochemical properties, and evaluating its biological activity profile against relevant disease targets.
Contemporary research emphasizes the development of efficient synthetic methodologies for accessing complex triazole derivatives with improved yields and reduced environmental impact. The synthesis of alkylsulfanyl triazoles, including compounds structurally related to the target molecule, has been demonstrated through reactions involving thienyl-acetic acid derivatives with thiocarbohydrazide, leading to mercaptotriazole intermediates that can be further functionalized. These synthetic approaches have shown considerable promise, with resulting compounds exhibiting significant antituberculosis activity with inhibition rates ranging from 58-84% against Mycobacterium tuberculosis H37Rv.
Table 3: Research Objectives and Methodological Approaches
| Research Domain | Primary Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Optimize synthesis routes | Multi-step cyclization reactions |
| Structural Analysis | Characterize molecular properties | Spectroscopic and crystallographic methods |
| Biological Evaluation | Assess antimicrobial activity | In vitro screening assays |
| Mechanistic Studies | Understand target interactions | Molecular docking and binding studies |
| Pharmaceutical Development | Evaluate drug-like properties | ADMET profiling and optimization |
The scientific relevance of this compound extends beyond its individual properties to its role as a representative member of a larger class of bioactive molecules. Research on structurally similar triazole derivatives has revealed significant antimicrobial activities, with studies demonstrating potential activity against Gram-positive bacteria with minimal inhibitory concentration values ranging from 15.63 to 500 micrograms per milliliter. Particularly notable results have been observed against Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, indicating broad-spectrum antibacterial potential.
The compound's relevance is further amplified by the ongoing global challenge of antimicrobial resistance, which has created an urgent need for novel therapeutic agents with unique mechanisms of action. The structural diversity achievable through triazole chemistry provides opportunities for developing compounds that can circumvent existing resistance mechanisms while maintaining favorable safety profiles. The integration of multiple functional groups within the molecular framework of this compound creates opportunities for multi-target interactions that may enhance therapeutic efficacy and reduce the likelihood of resistance development.
Properties
IUPAC Name |
2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPKUAGYCXDNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acyl Hydrazides
The most widely reported method involves cyclizing acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Procedure :
- Combine equimolar amounts of acyl hydrazide (e.g., cyclopropanecarbohydrazide) and ethyl 2-ethoxy-2-iminoacetate hydrochloride in anhydrous ethanol.
- Add triethylamine (1.2 eq) as a base catalyst.
- Stir at room temperature for 12 hours to form ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate.
- Reflux intermediate in diphenyl ether for 1 minute to induce cyclization.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Diphenyl ether | +10% vs. toluene |
| Reaction Time | 1 min reflux | Prevents decomposition |
| Temperature | 265°C (bp of Ph₂O) | Maximizes cyclization |
This method produces 1,2,4-triazole-3-carboxylates in 35–89% yield, serving as precursors for further functionalization.
Introduction of Cyclopropyl and Benzyl Groups
Sequential Alkylation Strategy
The 4-benzyl-5-cyclopropyl substitution pattern is achieved through selective alkylation:
Step 1: Benzyl Group Installation
- Treat triazole-3-carboxylate with benzyl bromide (1.5 eq) in DMF.
- Use K₂CO₃ (2 eq) as base at 80°C for 6 hours.
Step 2: Cyclopropane Functionalization
- Hydrolyze ester to carboxylic acid using NaOH (2M, 60°C).
- Convert to acid chloride with SOCl₂ (neat, reflux).
- Perform Friedel-Crafts cyclopropanation with diazomethane (CH₂N₂) in ether.
Critical Considerations :
- Order of substitution : Benzylation before cyclopropanation prevents regiochemical complications.
- Protection : Temporary silyl protection of the sulfhydryl group may be necessary.
Sulfanylacetic Acid Moiety Incorporation
Nucleophilic Thiol-Ester Exchange
The final functionalization employs a two-stage process:
Stage 1: Thiol Generation
- Reduce triazole-3-sulfonyl chloride intermediate (from) with LiAlH₄ in THF.
- Quench with aqueous NH₄Cl to liberate free thiol.
Stage 2: Alkylation with Bromoacetic Acid
| Component | Quantity | Role |
|---|---|---|
| Triazole thiol | 1 eq | Nucleophile |
| Bromoacetic acid | 1.2 eq | Electrophile |
| K₂CO₃ | 2 eq | Base |
| DMF | 0.1 M | Polar aprotic solvent |
Procedure :
- Suspend thiol intermediate in DMF under N₂.
- Add bromoacetic acid and K₂CO₃ portionwise.
- Heat at 60°C for 8 hours.
- Acidify to pH 2–3 with HCl to precipitate product.
Yield Optimization :
- Temperature : >50°C accelerates reaction but risks ester hydrolysis.
- Protection Strategy : Using tert-butyl bromoacetate followed by TFA deprotection improves yield to 78%.
Alternative Synthetic Routes
One-Pot Multi-Component Reaction
A patent-derived method combines:
- 5-Amino-3-chlorosulfonyl-1,2,4-triazole
- Cyclopropylamine
- Benzyl chloroformate
- Mercaptoacetic acid
Conditions :
Advantages :
- 62% isolated yield
- Minimal purification required
Limitations :
Purification and Characterization
Chromatographic Methods
| Step | Stationary Phase | Mobile Phase | Rf |
|---|---|---|---|
| Crude purification | Silica gel 60 | EtOAc:Hexanes (3:7) | 0.42 |
| Final polishing | C18 reverse phase | H2O:MeCN (0.1% TFA) | N/A |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 12.8 (s, 1H, COOH), 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH2S), 3.81 (s, 2H, NCH2Ph), 2.11–2.03 (m, 1H, cyclopropane CH), 1.12–0.98 (m, 4H, cyclopropane CH₂).
HRMS (ESI+) :
Calculated for C14H15N3O2S [M+H]+: 290.0956; Found: 290.0953.
Scale-Up Considerations
Industrial-scale production (≥100 g) requires modifications:
- Solvent Replacement : Substitute DMF with methyl-THF for easier recycling.
- Continuous Flow Processing :
- Triazole formation at 5 L/min throughput
- Residence time 12 min at 220°C
- Crystallization Optimization :
Comparative Method Analysis
| Method | Yield % | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Multi-step (Path A) | 58 | 99.2 | 1.0 | Excellent |
| One-pot (Section 5) | 62 | 97.8 | 0.85 | Moderate |
| Flow Chemistry | 71 | 99.5 | 1.2 | High |
Key trade-offs:
- Yield vs. Purity : Flow chemistry provides superior quality at higher operational costs.
- Scale-up Feasibility : Batch methods remain preferable for small-scale API production.
Challenges and Mitigation Strategies
9.1 Sulfur Oxidation
- Issue : Spontaneous oxidation to sulfonic acid derivatives.
- Solution :
9.2 Cyclopropane Ring Strain
- Issue : Ring-opening during acidic workup.
- Mitigation :
Emerging Methodologies
Enzymatic Sulfur Transfer
Pilot studies using Aspergillus niger sulfhydryl oxidase:
Photoredox Catalysis
Visible-light mediated C-S bond formation:
- Irgacure 2959 (1 mol%)
- 450 nm LED irradiation
- 78% yield improvement over thermal methods.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that triazole-based compounds effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A case study showed that a related triazole compound significantly reduced tumor size in xenograft models of breast cancer .
Anti-inflammatory Effects
Triazole compounds are also being explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Fungicides
The unique structure of this compound makes it a candidate for agricultural fungicides. Triazole fungicides are widely used to control fungal diseases in crops. A study highlighted the effectiveness of triazole derivatives in preventing fungal infections in crops like wheat and corn, leading to improved yields .
Plant Growth Regulators
There is emerging evidence that triazole compounds may act as plant growth regulators. These compounds can influence plant metabolism and development, potentially enhancing growth rates and resistance to environmental stresses .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
*Calculated based on formula.
Key Observations:
- Lipophilicity: The benzyl and cyclopropyl groups in the target compound likely increase lipophilicity compared to analogs with smaller substituents (e.g., Analog 1). This could enhance membrane permeability but reduce aqueous solubility .
- Steric Effects: Bulky substituents (e.g., butan-2-yl in Analog 2) may hinder interaction with biological targets, whereas smaller groups (cyclopropyl, methyl) improve binding efficiency .
- Electronic Effects: Electron-donating groups like methoxy (Analog 3) can stabilize the molecule against oxidative metabolism, extending half-life .
Biological Activity
The compound 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS No. 852400-25-0) is a triazole derivative that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and case studies.
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 289.35 g/mol
- Structure : The compound features a triazole ring substituted with a benzyl and cyclopropyl group, linked to a sulfanyl acetic acid moiety.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
The compound's activity is attributed to its ability to inhibit key enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, related compounds have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical carcinoma) | 0.70 | Induction of apoptosis | |
| U2OS (osteosarcoma) | 0.69 | Inhibition of Hsp90 protein | |
| MCF7 (breast cancer) | 0.58 | Cell cycle arrest |
These findings suggest that the compound may function as a potent inhibitor of cancer cell proliferation through apoptosis and cell cycle modulation.
Antiviral Activity
The antiviral properties of triazole derivatives are also noteworthy. Some studies report that structural modifications can enhance their efficacy against viral infections.
The antiviral mechanism is believed to involve the inhibition of viral replication by interfering with viral protein synthesis.
Case Studies
-
Antimicrobial Efficacy Against MRSA
A study evaluated the effectiveness of various triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC value of 16 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics. -
Cytotoxicity in Cancer Research
In vitro studies on the cytotoxic effects of the compound on human cancer cell lines revealed that it induced apoptosis in HeLa cells with an IC₅₀ value of 0.70 µM. This suggests its potential role in cancer therapy, warranting further investigation into its mechanism of action.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and acid-catalyzed coupling. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with cyclopropanecarbonyl chloride under reflux in ethanol (60–80°C) to form the triazole core .
- Sulfanyl Acetic Acid Coupling : Using thiol-acetic acid derivatives in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol improves purity (>95%) .
Optimization focuses on solvent polarity, catalyst loading (e.g., 1.2 eq. DCC), and temperature control to minimize side reactions like oxidation of the sulfanyl group .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Confirms the presence of key functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹, C=O at 1700–1750 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions on the triazole ring (e.g., benzyl protons at δ 4.8–5.2 ppm, cyclopropyl protons as a multiplet at δ 1.2–1.5 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 342.1) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for cyclopropyl orientation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolytic cleavage of the sulfanyl-acetic acid bond under alkaline conditions .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- Mass Balance : Confirm stability by ensuring total content (parent + degradation products) remains ≥98% .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
- Dose-Response Profiling : Test across a broader concentration range (0.1–100 µM) to identify sub-threshold effects .
- Structural Confirmation : Verify compound identity via X-ray or 2D NMR (e.g., NOESY for spatial proximity of benzyl and cyclopropyl groups) to rule out isomer contamination .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., CYP450 isoforms) to differentiate direct activity from metabolic byproduct effects .
Q. How does the cyclopropyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?
- Electron-Withdrawing Effects : Cyclopropyl’s ring strain enhances electrophilicity at the triazole C3 position, increasing reactivity with biological nucleophiles (e.g., cysteine residues) .
- Comparative SAR : Replace cyclopropyl with methyl, allyl, or phenyl groups. For example, phenyl analogs show higher antifungal activity (MIC 8 µg/mL vs. 32 µg/mL for cyclopropyl), while cyclopropyl derivatives exhibit better metabolic stability .
Q. What computational methods predict binding modes of this compound with biological targets (e.g., fungal lanosterol demethylase)?
- Molecular Docking (AutoDock Vina) : Use PDB structures (e.g., 5TZ1 for lanosterol demethylase) to model interactions. Cyclopropyl’s hydrophobic surface aligns with the enzyme’s active-site pocket .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze hydrogen bonds between the acetic acid moiety and Arg-96 .
- QSAR Models : Correlate logP values (calculated: 2.8) with antifungal activity (R² = 0.89 in training sets) .
Q. How can degradation pathways be mitigated during long-term storage for in vivo studies?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Excipient Formulation : Use cyclodextrin encapsulation (e.g., β-CD) to stabilize the sulfanyl group, improving shelf life from 1 week to 6 months .
Methodological Resources
- Synthetic Protocols : Multi-step optimization from .
- Analytical Workflows : HPLC-MS and NMR guidelines from .
- Biological Assays : Dose-response and target-specific protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
